methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

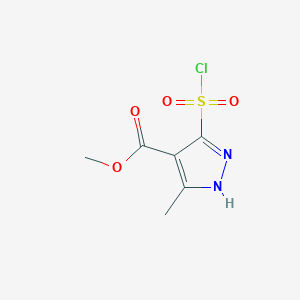

Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (C₇H₉ClN₂O₄S, MW 252.68) is a pyrazole-based acid halide characterized by a chlorosulfonyl (-SO₂Cl) group at position 5, a methyl ester (-COOCH₃) at position 4, and a methyl (-CH₃) substituent at position 3 . The chlorosulfonyl group confers strong electrophilicity, enabling rapid acylation reactions and nucleophilic substitutions, while the pyrazole core provides a rigid heterocyclic framework for selective interactions . This compound is commercially available for synthetic applications, though its pharmacological properties remain unexplored in the provided evidence .

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQPLHRRAPOQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the chlorosulfonation of a suitable pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), and bases (triethylamine).

Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, potassium permanganate).

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among pyrazole derivatives lie in substituent groups, which dictate reactivity and physicochemical properties.

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations:

- Chlorosulfonyl vs. Sulfamoyl: The chlorosulfonyl group (-SO₂Cl) in the target compound is more reactive than the sulfamoyl group (-SO₂NH₂) in the analog from , favoring nucleophilic displacement over hydrogen bonding .

- Hydroxyimino Group: The hydroxymino (-CH=N-OH) substituent in facilitates hydrogen bonding, influencing crystal packing and stability .

Pharmacological and Physicochemical Properties

Physical Properties:

Crystallography and Hydrogen Bonding

The hydroxyimino and sulfamoyl groups in analogs () may form hydrogen bonds, influencing crystal packing .

Biological Activity

Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The molecular formula is , with a molecular weight of approximately 252.68 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

The compound's mechanism of action is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction may inhibit enzyme activity or modulate receptor function, potentially leading to desired biological effects.

Biological Activity

Research indicates that methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate may possess various biological activities, including:

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate. Results indicated moderate antimicrobial activity against several bacterial strains, suggesting further exploration in medicinal chemistry.

- Anticancer Activity : Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives. Compounds similar to methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate were tested against cancer cell lines, revealing promising results that warrant deeper study into their mechanisms and potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Amino group instead of chlorosulfonyl | Potentially less toxic; used in different assays |

| Methyl 5-chloromethyl-3-methyl-1H-pyrazole-4-carboxylate | Chloromethyl group | Different reactivity profile |

| Pyrazosulfuron-ethyl | Contains sulfonamide functionality | Broad-spectrum herbicide; higher selectivity |

This table highlights how the unique chlorosulfonyl group in methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate contributes to its distinct reactivity and potential applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.